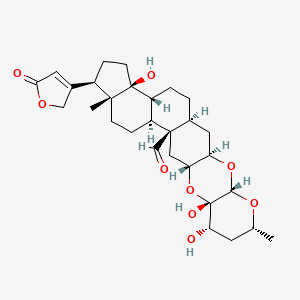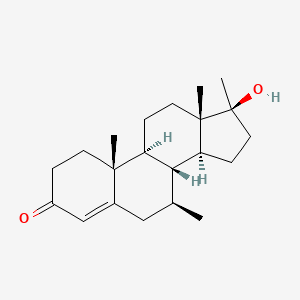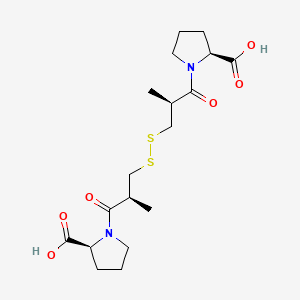
卡托普利二硫化物
描述
卡托普利二硫化物是卡托普利的衍生物,卡托普利是一种主要用于治疗高血压和充血性心力衰竭的血管紧张素转换酶抑制剂。卡托普利二硫化物是通过卡托普利的氧化形成的,导致两个卡托普利分子之间形成二硫键。该化合物保留了卡托普利的一些药理特性,但也由于二硫键的存在而表现出独特的特性。
科学研究应用
卡托普利二硫化物具有多种科学研究应用,包括:
化学: 用作模型化合物来研究二硫键的形成和裂解反应。它也用于合成其他卡托普利衍生物。
生物学: 研究其潜在的抗氧化特性及其调节氧化还原敏感的生物途径的能力。
医学: 探索其在氧化应激起作用的疾病(如心血管疾病和神经退行性疾病)中的潜在治疗作用。
作用机制
卡托普利二硫化物主要通过抑制血管紧张素转换酶发挥作用,与卡托普利类似。卡托普利二硫化物中的二硫键也可能赋予额外的抗氧化特性,使其能够清除活性氧物质并调节氧化还原敏感的信号通路。 分子靶标包括血管紧张素转换酶和各种氧化还原敏感的蛋白质和酶 .
类似化合物:
卡托普利: 母体化合物,一种用于高血压和心力衰竭的血管紧张素转换酶抑制剂。
依那普利: 另一种血管紧张素转换酶抑制剂,作用机制相似,但药代动力学特性不同。
赖诺普利: 一种长效血管紧张素转换酶抑制剂,具有相似的治疗特性。
卡托普利二硫化物的独特性: 卡托普利二硫化物由于二硫键的存在而具有独特性,这赋予了额外的化学和生物学特性。 这种键允许卡托普利二硫化物参与氧化还原反应,并可能调节氧化应激,这是卡托普利、依那普利或赖诺普利不具有的特征 .
生化分析
Biochemical Properties
Captopril disulfide interacts with several enzymes, proteins, and other biomolecules. The biotransformation of captopril disulfide predominantly occurs at the thiol group level, forming reversible disulfide bonds with albumin and other proteins . Other transformations in blood involve the formation of a disulfide dimer and mixed disulfides of captopril disulfide with L-cysteine and glutathione .
Cellular Effects
Captopril disulfide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of captopril disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific molecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of captopril disulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of captopril disulfide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Captopril disulfide is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Captopril disulfide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of captopril disulfide and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 卡托普利二硫化物可以通过卡托普利的氧化合成。一种常见的方法是使用氧化剂,例如过氧化氢或碘,在水性或有机溶剂中。反应通常在温和条件下进行,将卡托普利溶解在溶剂中,然后将氧化剂缓慢加入溶液中。然后将反应混合物在室温下搅拌,直到卡托普利二硫化物的形成完成。 该产物可以通过过滤和从合适的溶剂中重结晶来分离 .
工业生产方法: 在工业环境中,卡托普利二硫化物的生产可能涉及连续流动反应器,以确保一致的质量和产量。 该过程将涉及将氧化剂控制添加到卡托普利溶液中,然后进行纯化步骤,例如结晶或色谱法,以获得最终产物 .
化学反应分析
反应类型: 卡托普利二硫化物经历各种化学反应,包括:
氧化: 卡托普利二硫化物的形成本身就是氧化反应,其中两个卡托普利分子被氧化以形成二硫键。
还原: 卡托普利二硫化物可以使用还原剂(如二硫苏糖醇或硼氢化钠)还原回卡托普利。
取代: 卡托普利二硫化物中的二硫键可以进行亲核取代反应,其中硫原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 过氧化氢、碘或其他温和氧化剂,在水性或有机溶剂中。
还原: 二硫苏糖醇、硼氢化钠或其他还原剂,在水性或有机溶剂中。
取代: 硫醇或胺等亲核试剂,在适当催化剂的存在下或在碱性条件下。
主要形成的产物:
氧化: 卡托普利二硫化物。
还原: 卡托普利。
相似化合物的比较
Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.
Uniqueness of Captopril Disulfide: Captopril disulfide is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows captopril disulfide to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .
属性
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64806-05-9 | |
| Record name | Captopril disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Captopril disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPTOPRIL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




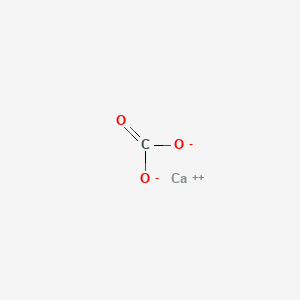
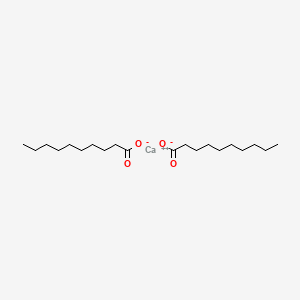
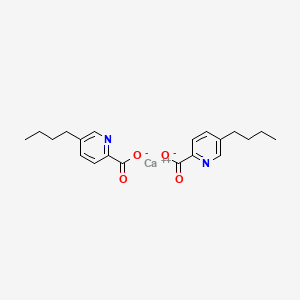

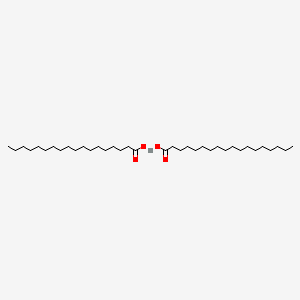


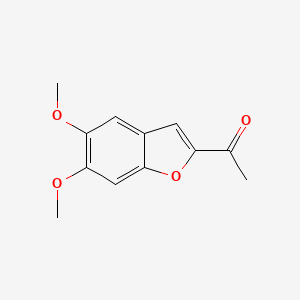
![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)

